4,4'-(Pentane-3,3-diyl)bis(2-cyclohexylphenol)
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Overview
Description
4,4’-(Pentane-3,3-diyl)bis(2-cyclohexylphenol) is a chemical compound characterized by its unique structure, which includes two cyclohexylphenol groups connected by a pentane-3,3-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pentane-3,3-diyl)bis(2-cyclohexylphenol) typically involves the reaction of cyclohexylphenol with a suitable pentane-3,3-diyl precursor under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where cyclohexylphenol is reacted with a pentane-3,3-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Pentane-3,3-diyl)bis(2-cyclohexylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols or other substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4’-(Pentane-3,3-diyl)bis(2-cyclohexylphenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its ability to form stable cross-linked structures.
Mechanism of Action
The mechanism of action of 4,4’-(Pentane-3,3-diyl)bis(2-cyclohexylphenol) involves its interaction with molecular targets through its phenolic groups. These groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The compound may also interact with specific enzymes or receptors, modulating biological pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Pentane-3,3-diyldiphenol: Similar structure but lacks the cyclohexyl groups.
4,4’-Pentane-3,3-diylbis(2,6-dimethylphenol): Contains additional methyl groups on the phenolic rings.
Uniqueness
4,4’-(Pentane-3,3-diyl)bis(2-cyclohexylphenol) is unique due to the presence of cyclohexyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. These groups may also enhance the compound’s stability and potential biological activity compared to its simpler analogs.
Properties
CAS No. |
122161-82-4 |
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Molecular Formula |
C29H40O2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-cyclohexyl-4-[3-(3-cyclohexyl-4-hydroxyphenyl)pentan-3-yl]phenol |
InChI |
InChI=1S/C29H40O2/c1-3-29(4-2,23-15-17-27(30)25(19-23)21-11-7-5-8-12-21)24-16-18-28(31)26(20-24)22-13-9-6-10-14-22/h15-22,30-31H,3-14H2,1-2H3 |
InChI Key |
GUTBOWNVNQBPBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)O)C2CCCCC2)C3=CC(=C(C=C3)O)C4CCCCC4 |
Origin of Product |
United States |
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